![molecular formula C18H17N5O5S B10958744 N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10958744.png)
N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylamino sulfonyl group attached to a phenyl ring, and a nitro-pyrazolyl group attached to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitro-1H-pyrazole with a benzamide derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methylamino sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: shares similarities with other benzamide derivatives and pyrazole-containing compounds.
N-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: A similar compound with an amino group instead of a nitro group.
Uniqueness
The uniqueness of N-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N5O5S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]-2-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H17N5O5S/c1-19-29(27,28)16-8-6-14(7-9-16)21-18(24)17-5-3-2-4-13(17)11-22-12-15(10-20-22)23(25)26/h2-10,12,19H,11H2,1H3,(H,21,24) |
InChI Key |
BMXUZXJNOUPWOB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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